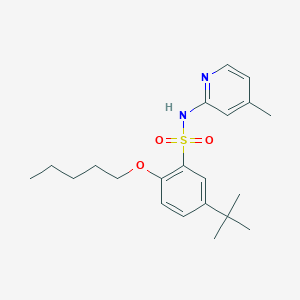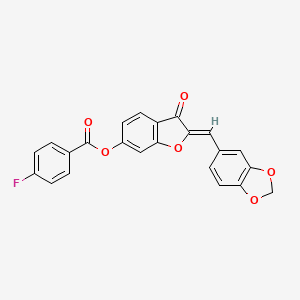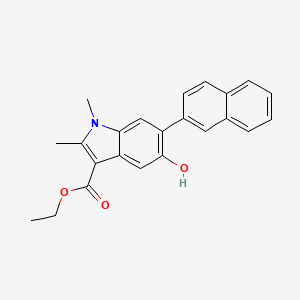![molecular formula C9H10Cl3NO3S B15107690 (2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B15107690.png)
(2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is a chemical compound that features a hydroxypropyl group attached to a sulfonyl amine, which is further bonded to a trichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The trichlorophenyl group can be reduced to a less chlorinated phenyl group.
Substitution: The sulfonyl amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of (2-Oxopropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine.
Reduction: Formation of (2-Hydroxypropyl)[(2,3-dichlorophenyl)sulfonyl]amine.
Substitution: Formation of various substituted sulfonyl amines depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the trichlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine
- (2-Hydroxypropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine
- (2-Hydroxypropyl)[(2,3,4-trifluorophenyl)sulfonyl]amine
Uniqueness
(2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of three chlorine atoms on the phenyl ring enhances its hydrophobicity and potential for interactions with biological targets, distinguishing it from similar compounds with different substituents.
Propriétés
Formule moléculaire |
C9H10Cl3NO3S |
|---|---|
Poids moléculaire |
318.6 g/mol |
Nom IUPAC |
2,3,4-trichloro-N-(2-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H10Cl3NO3S/c1-5(14)4-13-17(15,16)7-3-2-6(10)8(11)9(7)12/h2-3,5,13-14H,4H2,1H3 |
Clé InChI |
QLGQOLJQWJMNMS-UHFFFAOYSA-N |
SMILES canonique |
CC(CNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B15107618.png)
![2-[2-amino-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrimidin-4-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B15107625.png)

![3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione](/img/structure/B15107641.png)

![N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B15107645.png)
![2-[(4-methoxybenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B15107653.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B15107660.png)
![Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15107665.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B15107684.png)
![N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15107701.png)
![5-[(4-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15107708.png)
![4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B15107716.png)
